1,3-Benzenediol, 4-nitro-, sodium salt

Catalog No.
S14328300
CAS No.
63512-41-4
M.F
C6H4NNaO4
M. Wt
177.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Benzenediol, 4-nitro-, sodium salt

CAS Number

63512-41-4

Product Name

1,3-Benzenediol, 4-nitro-, sodium salt

IUPAC Name

sodium;5-hydroxy-2-nitrophenolate

Molecular Formula

C6H4NNaO4

Molecular Weight

177.09 g/mol

InChI

InChI=1S/C6H5NO4.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,8-9H;/q;+1/p-1

InChI Key

ICASRMAOWIPHRV-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1O)[O-])[N+](=O)[O-].[Na+]

1,3-Benzenediol, 4-nitro-, sodium salt, also known as sodium 4-nitro-1,3-benzenediol, is an organic compound characterized by the presence of a nitro group at the para position of the benzene ring relative to two hydroxyl groups located at the 1 and 3 positions. This compound is typically represented by the chemical formula C6H4(OH)2(NO2)NaC_6H_4(OH)_2(NO_2)Na and has various applications in chemical synthesis and biological studies.

Due to its functional groups:

  • Nitration: The presence of hydroxyl groups makes the benzene ring more reactive towards electrophilic substitution reactions. Further nitration can occur under strong conditions.
  • Reduction: The nitro group can be reduced to an amine using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which may be useful in various synthetic applications.

Research indicates that 1,3-benzenediol derivatives, including sodium 4-nitro-1,3-benzenediol, exhibit significant biological activity. For instance, compounds with similar structures have shown antiproliferative effects against tumor cells. The introduction of nitro groups can enhance cytotoxicity by altering the compound's interaction with cellular components, including DNA. Studies suggest that such compounds may induce oxidative stress leading to apoptosis in cancer cells .

Sodium 4-nitro-1,3-benzenediol can be synthesized through various methods:

  • Nitration of Resorcinol: This involves treating resorcinol (1,3-benzenediol) with a nitrating agent (such as a mixture of nitric and sulfuric acids) to introduce the nitro group at the para position.
  • Salt Formation: The resulting nitro compound can be converted into its sodium salt by neutralizing with sodium hydroxide or sodium carbonate in an aqueous solution.

A typical reaction scheme might include:

Sodium 4-nitro-1,3-benzenediol has various applications:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of dyes and pharmaceuticals.
  • Antioxidant Studies: Its derivatives are studied for their potential antioxidant properties.
  • Biological Research: Used in assays to evaluate cytotoxicity and other biological activities.

Interaction studies of sodium 4-nitro-1,3-benzenediol focus on its binding affinity with biomolecules. Research has shown that compounds with similar structures can interact with DNA and proteins, potentially leading to therapeutic effects or toxicity. For example, studies have indicated that certain nitro-substituted compounds can induce reactive oxygen species formation, leading to cellular stress responses .

Similar Compounds: Comparison

Several compounds share structural similarities with sodium 4-nitro-1,3-benzenediol. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Properties
1,3-BenzenediolTwo hydroxyl groups on benzeneCommonly used in cosmetics and pharmaceuticals
4-NitrophenolOne hydroxyl group and one nitro groupKnown for its use as a precursor in dye synthesis
2,6-DinitrophenolTwo nitro groups on a benzene ringHighly toxic; used as an explosive and herbicide
Sodium BenzenesulfinateSulfonate group attached to benzeneActs as a reducing agent in organic synthesis

Sodium 4-nitro-1,3-benzenediol is unique due to its combination of both hydroxyl and nitro functional groups which enhances its reactivity and biological activity compared to other similar compounds.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

177.00380189 g/mol

Monoisotopic Mass

177.00380189 g/mol

Heavy Atom Count

12

General Manufacturing Information

1,3-Benzenediol, 4-nitro-, sodium salt (1:?): INACTIVE

Dates

Last modified: 08-10-2024

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